

ONC213 in Acute Myeloid Leukemia: A Technical Overview of its Mechanism of Action

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Compound of Interest

Compound Name: **ONC213**

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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted agents, AML, particularly in older adults and in relapsed/refractory settings, remains a significant clinical challenge. A key area of investigation in AML therapeutics is the targeting of metabolic vulnerabilities within leukemia cells, especially the leukemia stem cells (LSCs) that are often responsible for treatment resistance and relapse.[1][2] The imipridone **ONC213** has emerged as a promising therapeutic agent with a novel mechanism of action that exploits the metabolic dependencies of AML cells.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of **ONC213** in AML, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Targeting Mitochondrial Metabolism

ONC213 exerts its anti-leukemic effects primarily by targeting a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle: α -ketoglutarate dehydrogenase (α -KGDH).[3][4][5] This action initiates a cascade of events that culminate in the selective apoptosis of AML cells, including the resilient LSC population, while demonstrating minimal toxicity to normal hematopoietic cells.[3][6]

The central tenets of **ONC213**'s mechanism of action are:

- Inhibition of α -Ketoglutarate Dehydrogenase (α -KGDH): **ONC213** directly inhibits the activity of α -KGDH, a critical enzyme in the TCA cycle responsible for converting α -ketoglutarate to succinyl-CoA.[3][5] This inhibition leads to an accumulation of α -ketoglutarate and a disruption of the TCA cycle.[3]
- Suppression of Oxidative Phosphorylation (OXPHOS): By disrupting the TCA cycle, **ONC213** effectively suppresses mitochondrial respiration and oxidative phosphorylation (OXPHOS), the primary energy-generating process in many AML cells, particularly LSCs.[3][7][8]
- Induction of Mitochondrial Stress and the Integrated Stress Response (ISR): The impairment of mitochondrial function triggers a state of mitochondrial stress.[3][9] This, in turn, activates the Integrated Stress Response (ISR), a cellular stress pathway.[1][9] However, unlike some other ISR activators, **ONC213**'s induction of the ISR in AML cells appears to be independent of CHOP activation.[1]
- Reduction of MCL-1 Expression: A crucial downstream consequence of **ONC213**-mediated signaling is the reduced translation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[3][4][7] MCL-1 is a key resistance factor to BCL-2 inhibitors like venetoclax.[1][2]
- Induction of Apoptosis: The combination of metabolic collapse due to OXPHOS suppression and the downregulation of the critical survival protein MCL-1 culminates in the induction of apoptosis in AML cells.[3][5]

Notably, the mechanism of **ONC213** is distinct from its predecessor, ONC201. **ONC213** does not induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) or its receptor DR5, nor does it affect AKT phosphorylation, which are hallmarks of ONC201's activity.[10] While ONC201's activity is linked to the mitochondrial protease ClpP, **ONC213**'s primary mechanism in AML cells appears to be ClpP-independent.[11]

Synergy with Venetoclax

A significant aspect of **ONC213**'s therapeutic potential lies in its ability to synergize with the BCL-2 inhibitor venetoclax.[1][2] Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, most notably MCL-1.[1] By reducing MCL-1 levels, **ONC213** effectively re-sensitizes venetoclax-resistant AML cells to apoptosis.[1][2] This combination not

only enhances the killing of bulk AML cells but also effectively targets the LSC population, addressing a key driver of relapse.[\[1\]](#)[\[2\]](#)

Data Presentation

In Vitro Cytotoxicity of ONC213 in AML Cell Lines

Cell Line	IC50 (nM)
MV4-11	91.7
OCI-AML3	626.0
MOLM-13	Not explicitly stated, but sensitive
THP-1	Not explicitly stated, but intrinsically resistant to venetoclax

Data extracted from studies where AML cell lines were treated with varying concentrations of **ONC213** for 72 hours, and viability was assessed using an MTT assay.[\[3\]](#)[\[9\]](#)

In Vitro Cytotoxicity of ONC213 in Primary AML Patient Samples

Parameter	Value
Number of Samples	48
IC50 Range (nM)	106.0 - 2173.0
Median IC50 (nM)	Not explicitly stated

Primary AML patient samples were treated with a range of **ONC213** concentrations for 72 hours, with cell viability determined by MTT assay.[\[3\]](#)

Effects of ONC213 on AML Progenitor and Stem Cells

Treatment	Effect on Colony Formation
ONC213 (250 nM)	Strong reduction in clonogenicity in some primary AML samples
ONC213 (500 nM)	Suppression of colony numbers to less than 5% for all tested primary AML samples

Colony formation assays were conducted on primary AML patient samples treated with **ONC213** for 48 hours before being plated in methylcellulose.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

- Cell Seeding: AML cell lines or primary patient cells are seeded in 96-well plates at a predetermined density.
- Drug Treatment: Cells are treated with a range of concentrations of **ONC213** or vehicle control for 72 hours.
- MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The IC50 values are calculated using software such as GraphPad Prism.[3][9]

Apoptosis Assay (Annexin V/PI Staining)

- Cell Treatment: AML cells are treated with **ONC213** or vehicle control for a specified period (e.g., 48 hours).

- **Cell Harvesting and Washing:** Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
- **Staining:** Fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) are added to the cells.
- **Incubation:** The cells are incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter non-viable cells.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Western Blotting

- **Cell Lysis:** Following treatment with **ONC213**, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., MCL-1, cleaved PARP, β -actin).
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[\[1\]](#)[\[2\]](#)

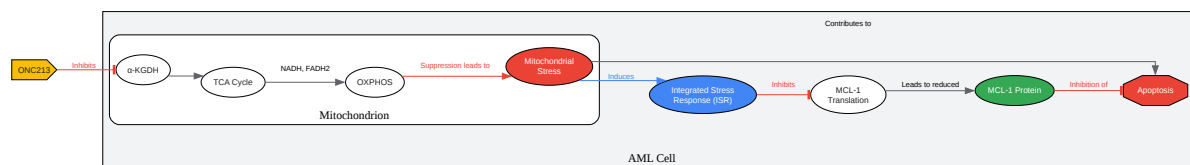
Colony Formation Assay

- Cell Treatment: Primary AML patient samples are treated with **ONC213** or vehicle for 48 hours.
- Plating in Methylcellulose: The treated cells are washed and plated in a methylcellulose-based medium that supports the growth of hematopoietic colonies.
- Incubation: The plates are incubated for 10-14 days in a humidified incubator.
- Colony Enumeration: The number of colonies (AML-CFUs) is counted under a microscope.[\[3\]](#)[\[8\]](#)

Mitochondrial Respiration Analysis (Seahorse Bioanalyzer)

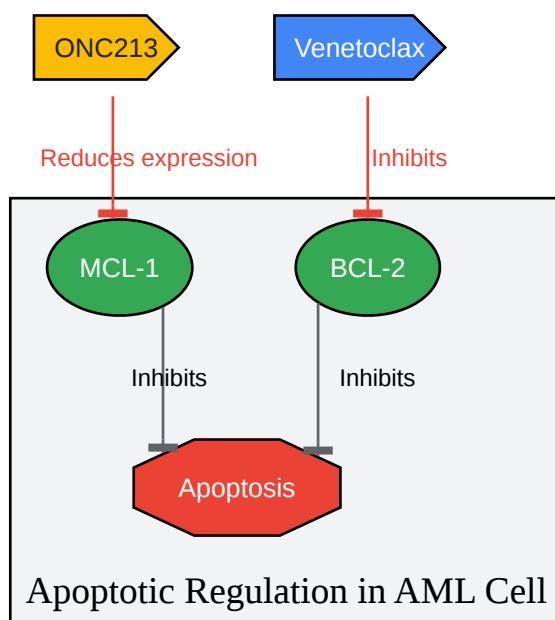
- Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.
- Drug Treatment: Cells are treated with **ONC213** for a specified duration.
- Assay Execution: The Seahorse bioanalyzer measures the oxygen consumption rate (OCR) in real-time. A mitochondrial stress test is performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function, including basal respiration, maximal respiration, and spare respiratory capacity.[\[1\]](#)[\[5\]](#)

Mandatory Visualizations



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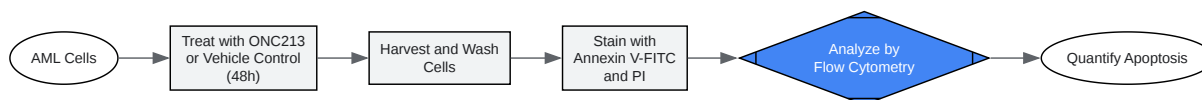
Caption: Core mechanism of action of **ONC213** in AML cells.



Synergistic
Induction of
Apoptosis

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Caption: Synergistic interaction between **ONC213** and Venetoclax.



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Caption: Experimental workflow for apoptosis analysis.

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